molecular formula C9H10F3OP B2367657 1-Dimethylphosphoryl-3-(trifluoromethyl)benzene CAS No. 1333230-27-5

1-Dimethylphosphoryl-3-(trifluoromethyl)benzene

Cat. No. B2367657
CAS RN: 1333230-27-5
M. Wt: 222.147
InChI Key: YQKKCDAIQTYONV-UHFFFAOYSA-N
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Description

1-Dimethylphosphoryl-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H10F3OP . It has a molecular weight of 222.1441 .


Molecular Structure Analysis

The molecular structure of 1-Dimethylphosphoryl-3-(trifluoromethyl)benzene consists of a benzene ring with a dimethylphosphoryl group and a trifluoromethyl group attached . The InChI code for this compound is 1S/C9H10F3OP/c1-14(2,13)8-5-3-4-7(6-8)9(10,11)12/h3-6H,1-2H3 .


Physical And Chemical Properties Analysis

1-Dimethylphosphoryl-3-(trifluoromethyl)benzene is a powder that is stored at room temperature .

Scientific Research Applications

Ionic Liquid-Benzene Mixtures Studies on mixtures of ionic liquids with benzene, such as 1,3-dimethylimidazolium hexafluorophosphate, have shown alterations in ionic liquid structure, impacting cation-cation interactions. This research is vital for understanding solvent effects in various chemical processes (Deetlefs et al., 2005).

Organometallic Synthesis Compounds like 1-Bromo-3,5-bis(trifluoromethyl)benzene have been used as starting materials for organometallic synthesis, leading to valuable reactions for producing synthetically useful intermediates (Porwisiak & Schlosser, 1996).

Intriguing Molecular Designs Research into star-shaped compounds with 1,3,5-triazine cores demonstrates the significance of these structures in intramolecular charge transfer, impacting their potential in light-emitting devices and sensors (Meier et al., 2003).

Aromatic Nucleophilic Substitution Studies on aromatic nucleophilic substitution reactions involving dimethyl(trimethylsilyl)phosphane and various fluorobenzenes have revealed insights into the reaction mechanisms and substrate selectivities, valuable for synthetic chemistry applications (Goryunov et al., 2010).

Safety and Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . It is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-dimethylphosphoryl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3OP/c1-14(2,13)8-5-3-4-7(6-8)9(10,11)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKKCDAIQTYONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dimethylphosphoryl-3-(trifluoromethyl)benzene

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